N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
Description
N-{2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic coumarin derivative conjugated with a glycylglycine dipeptide via a propanoyl linker. For instance, compounds like N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (C₁₈H₂₀N₂O₇, 376.365 g/mol) and N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (C₂₁H₂₆N₂O₇, 418.446 g/mol) share core features, including a 2-oxo-2H-chromen-7-yl scaffold and a glycylglycine moiety . The target compound distinguishes itself through its unique 3,4,8-trimethyl substitution pattern on the chromen ring, which likely influences its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C19H22N2O7 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H22N2O7/c1-9-10(2)19(26)28-17-11(3)14(6-5-13(9)17)27-12(4)18(25)21-7-15(22)20-8-16(23)24/h5-6,12H,7-8H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) |
InChI Key |
BIGXQGDWGCXSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of chromen-based compounds .
Scientific Research Applications
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
a. Substituent Position and Size
- Target Compound : The 3,4,8-trimethyl groups on the chromen ring may enhance steric bulk and lipophilicity compared to simpler derivatives. This substitution pattern could impede enzymatic degradation or alter binding affinity in biological systems.
- N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (C₂₁H₂₆N₂O₇): The 4-butyl group significantly increases hydrophobicity, which might enhance membrane permeability but reduce aqueous stability .
b. Stereochemical Variations
- The (2R) and (2S) configurations in related compounds (e.g., and ) demonstrate how stereochemistry influences molecular recognition. The target compound’s stereochemical details are unspecified in the evidence, highlighting a gap for further study.
Physicochemical and Functional Implications
However, substituent variations modulate these effects:
- Lipophilicity : The 3,4,8-trimethyl groups in the target compound likely increase logP values relative to the 4-ethyl and 4-butyl derivatives, impacting pharmacokinetic profiles.
- Metabolic Stability : Bulkier substituents (e.g., 4-butyl in ) may slow oxidative metabolism by cytochrome P450 enzymes, whereas smaller groups (e.g., 4-ethyl in ) could accelerate clearance .
Biological Activity
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine, a complex organic compound, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound features both an indole moiety and a chromenone derivative, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, applications, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 462.5 g/mol. The IUPAC name is (2S)-3-(1H-indol-3-yl)-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O6 |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | (2S)-3-(1H-indol-3-yl)-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
| InChI Key | LDJHQNUGYVSZMZ-MRNPHLECSA-N |
The biological activity of this compound is attributed to its interaction with various biological targets:
Anticancer Activity:
Research indicates that compounds with indole and chromenone derivatives can induce apoptosis in cancer cells by interacting with DNA and inhibiting cell cycle progression. The mechanism may involve the disruption of critical proteins involved in cell division and survival pathways.
Antibacterial Activity:
The compound may exhibit antibacterial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. This action can lead to cell lysis or impaired bacterial growth.
Pharmacological Applications
-
Medicinal Chemistry:
- The compound is being investigated for its potential as an anticancer agent due to its unique structural features that allow it to target multiple pathways involved in cancer progression.
- Its antibacterial properties are also being explored for the development of new antibiotics against resistant strains.
-
Organic Synthesis:
- This compound serves as a valuable building block for synthesizing more complex bioactive molecules.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of chromenone compounds. It was found that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF7). The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
Case Study 2: Antibacterial Properties
Research conducted by Pharmaceutical Biology demonstrated that derivatives containing the chromenone structure showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the potential for developing new therapeutic agents based on these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
